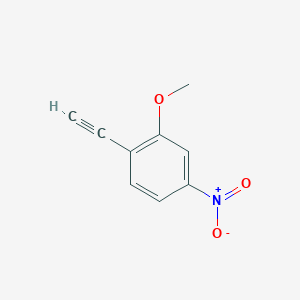

1-Ethynyl-2-methoxy-4-nitrobenzene

Description

BenchChem offers high-quality 1-Ethynyl-2-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZORHPOENKIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296934 | |

| Record name | 1-Ethynyl-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-10-1 | |

| Record name | 1-Ethynyl-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS No. 1135283-10-1), a key building block in synthetic organic chemistry with significant potential in drug discovery and materials science. This document delves into the compound's chemical identity, a proposed, field-proven synthetic protocol via Sonogashira coupling, and detailed purification methods. Furthermore, it explores the compound's physicochemical properties, predicted spectroscopic data, and its chemical reactivity, highlighting its utility as a versatile intermediate. The guide also discusses potential applications in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds and as a precursor for bioorthogonal labeling. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.

Introduction: Unveiling a Versatile Synthetic Intermediate

1-Ethynyl-2-methoxy-4-nitrobenzene is a substituted aromatic compound featuring three key functional groups: a terminal alkyne, a methoxy group, and a nitro group. This unique combination of functionalities imbues the molecule with a rich and diverse chemical reactivity, making it a valuable asset for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ethynyl moiety, opening avenues for a variety of chemical transformations.

The presence of the terminal alkyne is of particular interest in the realm of modern drug discovery. It serves as a handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this building block to other molecules. The nitro group, while contributing to the molecule's reactivity, can also be readily reduced to an amino group, providing a pathway to a different class of derivatives, such as anilines, which are prevalent in many pharmaceutical agents. The methoxy group, an electron-donating group, modulates the electronic properties of the benzene ring.

This guide aims to provide researchers and drug development professionals with a thorough understanding of 1-Ethynyl-2-methoxy-4-nitrobenzene, from its synthesis to its potential applications, thereby facilitating its use in the design and creation of novel molecular entities.

Chemical Identity and Physicochemical Properties

The fundamental properties of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1135283-10-1 | [1][2][3] |

| Molecular Formula | C₉H₇NO₃ | [2] |

| Molecular Weight | 177.16 g/mol | [2][4] |

| IUPAC Name | 1-ethynyl-2-methoxy-4-nitrobenzene | [5] |

| Appearance | Predicted to be a solid | |

| Purity | Typically available at ≥97% | [2][4] |

Chemical Structure:

Figure 2: Proposed synthetic workflow for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol (Proposed):

This protocol is based on established Sonogashira coupling procedures for similar electron-deficient aryl halides.

Materials:

-

1-Iodo-2-methoxy-4-nitrobenzene (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Sonogashira Coupling

-

To a dry, nitrogen-flushed round-bottom flask, add 1-iodo-2-methoxy-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude trimethylsilyl-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Dissolve the crude intermediate in methanol.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC. This step is usually rapid (30-60 minutes).

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 1-Ethynyl-2-methoxy-4-nitrobenzene.

Purification:

The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is recommended to effectively separate the product from any remaining starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified 1-Ethynyl-2-methoxy-4-nitrobenzene.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Ethynyl-2-methoxy-4-nitrobenzene are not widely published, we can predict the key spectroscopic features based on the analysis of its functional groups and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.

-

δ ~7.8-8.0 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group.

-

δ ~7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the ethynyl group.

-

δ ~4.0 ppm (s, 3H): Methoxy group protons.

-

δ ~3.4 ppm (s, 1H): Acetylenic proton.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~148 ppm: Aromatic carbon attached to the nitro group.

-

δ ~125-140 ppm: Other aromatic carbons.

-

δ ~110 ppm: Aromatic carbon attached to the ethynyl group.

-

δ ~80-85 ppm: Acetylenic carbons.

-

δ ~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy (Predicted, KBr pellet or thin film):

-

~3300 cm⁻¹ (sharp, strong): ≡C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (weak to medium): C≡C stretch.

-

~1520 and ~1340 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretches, characteristic of nitroaromatic compounds. [6]* ~2840 and ~2960 cm⁻¹: C-H stretches of the methoxy group.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

-

~1600, ~1475 cm⁻¹: Aromatic C=C stretches.

Mass Spectrometry (MS) (Predicted, EI):

-

M⁺ at m/z = 177: Molecular ion peak.

-

Fragment ions: Loss of NO₂, O, CH₃, and C₂H are expected, leading to characteristic fragmentation patterns.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene is governed by its three key functional groups, making it a versatile synthon.

Reactions of the Alkyne Group:

-

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized by another Sonogashira coupling with aryl or vinyl halides to generate unsymmetrical diaryl- or arylvinylacetylenes.

-

Cycloaddition Reactions: The electron-deficient nature of the alkyne, due to the nitro group, makes it a good dienophile in Diels-Alder reactions and a good dipolarophile in 1,3-dipolar cycloadditions.

-

Hydration and other additions: The alkyne can undergo hydration to form the corresponding methyl ketone, and other electrophilic additions, although the electron-withdrawing nitro group may decrease its reactivity towards some electrophiles.

Reactions involving the Nitro Group:

-

Reduction: The nitro group can be selectively reduced to an amino group using various reagents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation provides access to 2-ethynyl-3-methoxyaniline derivatives, which are valuable precursors for a wide range of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution (SₑAr): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxy group is an activating ortho-, para-director. The overall outcome of SₑAr reactions will depend on the reaction conditions and the nature of the electrophile.

Applications in Drug Discovery and Development

The unique structural features of 1-Ethynyl-2-methoxy-4-nitrobenzene make it a promising building block in drug discovery programs.

-

Scaffold for Heterocyclic Synthesis: The ability to reduce the nitro group to an amine, which can then react intramolecularly with the ethynyl group or with other reagents, provides a powerful strategy for the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines. These heterocyclic motifs are prevalent in a vast number of approved drugs.

-

Bioorthogonal Chemistry: The terminal alkyne allows for the incorporation of this molecule into larger biomolecules, such as proteins or nucleic acids, using click chemistry. This enables applications in chemical biology for labeling, tracking, and understanding biological processes.

-

Fragment-Based Drug Design: As a small, functionalized molecule, it can serve as a fragment in fragment-based drug discovery campaigns. The alkyne and nitro groups provide vectors for fragment evolution and linking.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The versatile reactivity of this compound allows for its elaboration into more complex molecules with potential therapeutic activity. The nitroaromatic core is found in several existing drugs. [7]

Safety and Handling

As a nitroaromatic compound and a terminal alkyne, 1-Ethynyl-2-methoxy-4-nitrobenzene requires careful handling to minimize risks.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases. Keep the container tightly closed.

Specific Hazards:

-

Toxicity: Nitroaromatic compounds are generally considered to be toxic. Avoid skin contact and ingestion.

-

Explosive Potential: While mononitro compounds are generally less hazardous than their poly-nitro counterparts, caution should still be exercised. Avoid grinding the solid or subjecting it to shock.

-

Reactivity: Be mindful of its reactivity, especially when mixing with strong acids, bases, or reducing agents.

In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized and versatile building block with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a terminal alkyne, a nitro group, and a methoxy group on an aromatic ring provides a rich platform for a wide array of chemical transformations. This guide has provided a comprehensive overview of its properties, a practical synthetic approach, and an exploration of its reactivity and potential applications. By understanding the chemistry of this compound, researchers can unlock its potential for the development of novel and impactful molecules.

References

-

ChemBK. 1135283-10-1.

-

Biotuva Life Sciences. 1-Ethynyl-2-methoxy-4-nitrobenzene.

-

ChemicalBook. 1-Ethynyl-2-methoxy-4-nitrobenzene | 1135283-10-1.

-

J&K Scientific. 1-Ethynyl-2-methoxy-4-nitrobenzene | 1135283-10-1.

-

AKEMI. Safety data sheet.

-

J&K Scientific LLC. Sonogashira Cross-Coupling.

-

Autech Industry Co.,Limited. 1-Ethynyl-2-methoxy-4-nitrobenzene.

-

Royal Society of Chemistry. Supporting Information.

-

PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene.

-

Wiley-VCH. SUPPORTING INFORMATION.

-

SpectraBase. 1-Methoxy-4-nitrobenzene.

-

Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

- Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Current Organic Synthesis, 3(4), 471-483.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Accounts of Chemical Research. Reactivity of Electron-Deficient Alkynes on Gold Nanoparticles.

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles.

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

-

University of California, Los Angeles. IR: nitro groups.

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Ethynyl-2-methoxy-4-nitrobenzene – Biotuva Life Sciences [biotuva.com]

- 3. 1-Ethynyl-2-methoxy-4-nitrobenzene | 1135283-10-1 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-Ethynyl-2-methoxy-4-nitrobenzene | C9H7NO3 | CID 40148040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR [m.chemicalbook.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethynyl-2-methoxy-4-nitrobenzene chemical properties.

An In-Depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene: Properties, Synthesis, and Reactivity

Introduction and Overview

1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its molecular architecture is distinguished by three key functional groups positioned on a benzene scaffold: a terminal alkyne, a nitro group, and a methoxy group. This unique combination makes it a versatile building block for the synthesis of complex molecular structures.

The terminal alkyne is a gateway for powerful coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The electron-withdrawing nitro group significantly influences the electronic properties of the molecule and can be chemically transformed into an amino group, providing a secondary site for functionalization. The methoxy group, being electron-donating, modulates the reactivity of the aromatic ring. This guide provides a comprehensive technical overview of the properties, synthesis, and chemical reactivity of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on computational models and comparison with analogous structures.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1-ethynyl-2-methoxy-4-nitrobenzene | [3] |

| CAS Number | 1135283-10-1 | [3] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Canonical SMILES | COC1=C(C=CC(=C1)[O-])C#C | [3] |

| InChIKey | IYZORHPOENKIKL-UHFFFAOYSA-N | [3] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Physical State | Solid | Based on analogous structures like 1-ethynyl-4-nitrobenzene (m.p. 148-150 °C). |

| XLogP3 | 2 | Computed by PubChem.[3] |

| Hydrogen Bond Donors | 0 | Computed by Cactvs.[3] |

| Hydrogen Bond Acceptors | 3 | Computed by Cactvs.[3] |

| Rotatable Bond Count | 2 | Computed by Cactvs.[3] |

Spectroscopic Profile

While a specific spectrum is not publicly available, the expected spectroscopic characteristics can be inferred from its structure:

-

¹H NMR: Distinct signals would be expected for the acetylenic proton (around 3.0-3.5 ppm), the methoxy protons (singlet, ~3.9-4.1 ppm), and three aromatic protons in the 7.0-8.5 ppm range, showing characteristic splitting patterns based on their ortho, meta, and para relationships.

-

¹³C NMR: Carbon signals would confirm the presence of the alkyne carbons (~80-90 ppm), the methoxy carbon (~56 ppm), and the six aromatic carbons, with chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the ≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).

Synthesis and Experimental Protocols

The most logical and efficient synthetic route to 1-Ethynyl-2-methoxy-4-nitrobenzene is via a Sonogashira cross-coupling reaction .[4][5] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] The synthesis involves the coupling of an appropriately halogenated precursor, such as 1-iodo-2-methoxy-4-nitrobenzene, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established Sonogashira coupling and deprotection procedures.[6]

Step 1: Sonogashira Coupling to form 1-((Trimethylsilyl)ethynyl)-2-methoxy-4-nitrobenzene

-

System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2-methoxy-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Causality: The palladium complex is the primary catalyst for the cross-coupling cycle.[4] CuI serves as a co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.[4] An inert atmosphere is critical to prevent oxidative degradation of the catalysts.

-

-

Reagent Addition: Add anhydrous triethylamine (NEt₃) or diisopropylethylamine (DIPEA) as the solvent and base (approx. 0.1 M concentration relative to the aryl iodide). Stir for 10 minutes to ensure dissolution and complex formation.

-

Causality: The amine base is essential for deprotonating the terminal alkyne (in this case, TMS-acetylene) and neutralizing the hydrogen iodide byproduct generated during the catalytic cycle.[5]

-

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

Step 2: Deprotection to yield 1-Ethynyl-2-methoxy-4-nitrobenzene

-

Reaction Setup: Dissolve the purified TMS-protected alkyne from Step 1 in methanol (MeOH, approx. 0.2 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or a catalytic amount of potassium hydroxide (KOH).

-

Causality: The basic conditions facilitate the nucleophilic cleavage of the silicon-carbon bond, removing the TMS protecting group to reveal the terminal alkyne.[6]

-

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete, neutralize the mixture carefully with 1M HCl. Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane or ethyl acetate (3x).

-

Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. If necessary, the product can be further purified by flash chromatography or recrystallization to afford pure 1-Ethynyl-2-methoxy-4-nitrobenzene.

Chemical Reactivity and Applications

The synthetic utility of 1-Ethynyl-2-methoxy-4-nitrobenzene stems from the orthogonal reactivity of its functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is the primary site for molecular elaboration, serving as a versatile handle for constructing larger, more complex molecules.

This reaction is the quintessential example of "click chemistry," a concept developed by K. Barry Sharpless.[7] It involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to regioselectively form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2][8] This transformation is exceptionally reliable, high-yielding, and tolerant of a vast range of other functional groups, making it a favored strategy in drug discovery and bioconjugation.[1][7]

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol: Model CuAAC Reaction

-

Reagent Preparation: In a vial, dissolve 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 eq) and a desired organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq in water). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq in water).

-

Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt in situ.[9] This avoids the need to handle potentially unstable Cu(I) salts directly.

-

-

Initiation: Add the sodium ascorbate solution to the alkyne/azide mixture, followed immediately by the copper sulfate solution.

-

Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aq. NH₄Cl to remove copper salts, then with brine. Dry over MgSO₄ and concentrate to yield the triazole product, which can be purified by chromatography if necessary.

The product itself can act as the alkyne component in a subsequent Sonogashira reaction, allowing for the synthesis of unsymmetrical diarylacetylenes, which are key structures in materials science for applications like molecular wires.[10]

Reactions of the Nitro Group

The nitro group is a robust electron-withdrawing group that can be readily converted into other functionalities.

The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine (aniline). This opens up a vast array of subsequent chemical reactions, including amide bond formation, sulfonamide synthesis, and diazotization.

-

Common Reagents:

-

Tin(II) chloride (SnCl₂) in HCl/Ethanol

-

Catalytic hydrogenation (H₂, Pd/C)

-

Iron powder (Fe) in acetic acid

-

This conversion transforms the molecule from a simple building block into a bifunctional linker, with the newly formed amine providing an orthogonal site for conjugation relative to the alkyne (or the triazole formed from it).

Safety and Handling

No specific safety data sheet (SDS) is available for 1-Ethynyl-2-methoxy-4-nitrobenzene. However, based on the known hazards of structurally similar compounds, appropriate precautions are mandatory.

Table 3: Inferred Hazards and Precautions

| Hazard Class | GHS Statement | Source Compound(s) & Reference |

| Skin Irritation | H315: Causes skin irritation | 1-Ethynyl-4-nitrobenzene[11][12], 4-Ethynylanisole[13] |

| Eye Irritation | H319: Causes serious eye irritation | 1-Ethynyl-4-nitrobenzene[11][12], 4-Ethynylanisole[13] |

| Respiratory Irritation | H335: May cause respiratory irritation | 4-Ethynylanisole[13] |

| Mutagenicity | Suspected of causing genetic defects | 1-Methoxy-4-nitrobenzene[14] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

ResearchGate. 1-Ethoxy-4-nitrobenzene. Available at: [Link]

-

Techemi. Applications of 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene in Modern Technologies. Available at: [Link]

-

PubChem. 1-Ethynyl-4-nitrobenzene. Available at: [Link]

-

Australian Department of Health. Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. Available at: [Link]

-

PubChem. 1-Ethenyl-2-methoxy-4-nitrobenzene. Available at: [Link]

-

Chemistry Stack Exchange. Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Available at: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

-

Wikipedia. Click chemistry. Available at: [Link]

-

Vapourtec. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Eth-1-ynyl-4-methoxybenzene. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

SpectraBase. 1-Methoxy-4-nitrobenzene. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Available at: [Link]

-

ChemTalk. Cycloaddition Reactions. Available at: [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available at: [Link]

-

PubChem. 1-Ethynyl-4-methoxybenzene. Available at: [Link]

-

YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. Available at: [Link]

-

NIST WebBook. Benzene, 1-ethoxy-4-nitro-. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-nitro-. Available at: [Link]

-

Shaalaa.com. Which of the following is an appropriate set of reactants for the preparation of 1-methoxy-4-nitrobenzene and why?. Available at: [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 1-Ethynyl-2-methoxy-4-nitrobenzene | C9H7NO3 | CID 40148040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. broadpharm.com [broadpharm.com]

- 10. 1-Ethynyl-4-nitrobenzene|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]

- 11. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene: Synthesis, Properties, and Applications

Abstract: 1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique trifunctional structure, featuring a terminal alkyne, a methoxy group, and a nitro group, offers orthogonal reactivity that is highly sought after in medicinal chemistry, materials science, and chemical biology. The terminal alkyne is primed for powerful carbon-carbon bond-forming reactions such as Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The electron-withdrawing nitro group activates the aromatic ring and can be readily transformed into other functional groups, such as amines, providing a key vector for molecular elaboration. This guide provides an in-depth overview of the compound's properties, a detailed protocol for its synthesis via Sonogashira coupling, an analysis of its chemical reactivity, and a discussion of its applications for researchers, scientists, and drug development professionals.

Introduction

In the landscape of synthetic chemistry, the rational design of molecular building blocks is paramount for the efficient construction of complex target molecules. 1-Ethynyl-2-methoxy-4-nitrobenzene (Figure 1) has emerged as a valuable intermediate due to its strategic placement of three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the terminal alkyne. This substitution pattern makes the compound an ideal substrate for a range of transformations, allowing for its incorporation into diverse molecular scaffolds, including potential pharmaceutical agents and advanced materials. This guide aims to serve as a comprehensive technical resource, consolidating critical data and field-proven methodologies related to this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key characteristics of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-ethynyl-2-methoxy-4-nitrobenzene | PubChem[1] |

| CAS Number | 1135283-10-1 | PubChem[1] |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Appearance | Yellow Powder (Typical) | Acros Organics[2] |

| Purity | >97% (Typical Commercial Grade) | Biotuva[3] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (-OCH₃, δ ~3.9 ppm), Acetylenic proton (-C≡CH, δ ~3.4 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~56 ppm), Alkyne carbons (δ ~80-90 ppm) |

| IR (KBr) | C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), Ar-NO₂ stretch (~1520 & 1340 cm⁻¹) |

| MS (EI) | [M]⁺ at m/z = 177 |

Synthesis and Purification

The most reliable and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide under mild conditions, tolerating a wide range of functional groups, including the nitro group present in our target molecule.[5][7]

Synthesis via Sonogashira Coupling

The logical precursor for the synthesis is 2-iodo-1-methoxy-4-nitrobenzene, which is coupled with a protected or gaseous form of acetylene. The use of (trimethylsilyl)acetylene is a common and effective strategy, as it is a liquid and easier to handle than acetylene gas. The silyl protecting group is readily removed in a subsequent step.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Sonogashira coupling methodologies.[8][9]

Materials:

-

2-Iodo-1-methoxy-4-nitrobenzene (1.0 equiv)

-

(Trimethylsilyl)acetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.06 equiv)

-

Triethylamine (Et₃N, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Methanol (MeOH)

-

Standard laboratory glassware, nitrogen atmosphere setup, and magnetic stirrer.

Procedure:

Step 1: Sonogashira Coupling

-

To a dry, nitrogen-flushed, round-bottom flask, add 2-iodo-1-methoxy-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF via syringe, followed by triethylamine.

-

Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

-

Add (trimethylsilyl)acetylene dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solvent in vacuo to yield the crude silyl-protected intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Deprotection

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the TMS group by TLC.

-

Once the reaction is complete, remove the methanol in vacuo.

-

Re-dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Ethynyl-2-methoxy-4-nitrobenzene as a solid.

Rationale of Experimental Choices:

-

Catalyst System: The combination of a palladium(0) species and a copper(I) co-catalyst is classic for the Sonogashira reaction.[5] Palladium facilitates the oxidative addition to the aryl iodide, while copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

-

Base: An amine base like triethylamine is crucial. It serves to scavenge the HI produced during the reaction and is also believed to play a role in the catalytic cycle.[7][9]

-

Solvent: THF is a common aprotic solvent that effectively dissolves the reactants and catalysts.

-

Deprotection: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond without affecting the other functional groups.

Chemical Reactivity and Applications

The utility of 1-Ethynyl-2-methoxy-4-nitrobenzene stems from the distinct reactivity of its functional groups.

Reactions of the Ethynyl Group

The terminal alkyne is the primary site for synthetic elaboration.

-

Click Chemistry: It is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction. This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide. This linkage is widely used in drug discovery, bioconjugation, and materials science.[4]

-

Sonogashira Coupling: While used in its synthesis, the product itself can act as the alkyne component in a subsequent Sonogashira coupling with a different aryl or vinyl halide, enabling the construction of extended conjugated systems.

Sources

- 1. 1-Ethynyl-2-methoxy-4-nitrobenzene | C9H7NO3 | CID 40148040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 1-Ethynyl-2-methoxy-4-nitrobenzene – Biotuva Life Sciences [biotuva.com]

- 4. rsc.org [rsc.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

Advanced Synthetic Protocols: 1-Ethynyl-2-methoxy-4-nitrobenzene

Executive Summary

The synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene (CAS: 1135283-10-1) represents a critical transformation in the development of functionalized indole precursors, kinase inhibitors, and energetic materials. This guide moves beyond standard textbook descriptions to provide a robust, scalable protocol optimized for laboratory and pilot-scale applications.

The preferred synthetic route utilizes a Sonogashira cross-coupling strategy, leveraging the orthogonality of trimethylsilyl (TMS) protection to prevent homocoupling (Glaser coupling) and ensure high regioselectivity. This document details the conversion of 1-iodo-2-methoxy-4-nitrobenzene to the target alkyne via a two-step sequence: Pd-catalyzed alkynylation followed by base-mediated protiodesilylation.

Strategic Retrosynthesis

To ensure high purity and yield, the direct coupling of acetylene gas is avoided due to safety risks and the formation of bis-aryl byproducts. Instead, the strategy employs Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent.

Figure 1: Retrosynthetic disconnection strategy prioritizing the TMS-protected intermediate for safety and purity.

Experimental Protocols

Step 1: Sonogashira Coupling (TMS-Protection)

Reaction:

1-Iodo-2-methoxy-4-nitrobenzene + TMS-Acetylene

Reagents & Conditions:

| Component | Role | Equiv. | Notes |

| Aryl Iodide | Substrate | 1.0 | 1-Iodo-2-methoxy-4-nitrobenzene preferred over bromide for faster kinetics at lower temps. |

| TMS-Acetylene | Nucleophile | 1.2 | Slight excess to account for volatility. |

| Pd(PPh3)2Cl2 | Catalyst | 0.03 | Bis(triphenylphosphine)palladium(II) dichloride provides stability against air oxidation. |

| CuI | Co-Catalyst | 0.05 | Copper(I) Iodide accelerates the transmetallation step. |

| Triethylamine (TEA) | Base/Solvent | Excess | Acts as both proton scavenger and co-solvent. |

| THF | Solvent | - | Anhydrous, degassed. |

Procedure:

-

Degassing: In a flame-dried Schlenk flask, dissolve the aryl iodide (1.0 equiv) in anhydrous THF/TEA (1:1 ratio). Degas the solution using the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for 20 minutes. Oxygen exclusion is critical to prevent homocoupling of the alkyne.

-

Catalyst Addition: Add

(3 mol%) and CuI (5 mol%) under a positive pressure of argon. The solution typically turns yellow/brown. -

Addition of Alkyne: Add TMS-acetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature (25°C). If reaction is sluggish after 2 hours, warm to 40-50°C. Monitor via TLC (Hexane/EtOAc).

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Protiodesilylation (Deprotection)

Reaction:

TMS-Intermediate

Procedure:

-

Dissolve the TMS-protected intermediate in Methanol (MeOH) .

-

Add Potassium Carbonate (

) (1.5 equiv). -

Stir at room temperature for 30–60 minutes. Note: Nitro groups are electron-withdrawing, making the silicon cleavage faster than in electron-rich systems.

-

Quench: Dilute with water and extract with Dichloromethane (DCM).

-

Isolation: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Insight & Causality

The success of this synthesis relies on the synergistic cycle of Palladium and Copper. Understanding this cycle allows for rapid troubleshooting.

Figure 2: The catalytic cycle. The rate-determining step is often the oxidative addition, facilitated here by the electron-withdrawing nitro group on the aryl ring.

Key Mechanistic Factors:

-

Electronic Effects: The 4-nitro group makes the aryl ring electron-deficient. This significantly accelerates Oxidative Addition (Pd(0) inserting into C-I bond), making the reaction faster than with electron-rich anisoles.

-

The Copper Effect: CuI reacts with the terminal alkyne and base to form a Copper-Acetylide species. This species is more nucleophilic than the neutral alkyne, driving the Transmetallation step.

Characterization Data (Expected)

Upon isolation, the compound should be verified against the following spectral characteristics:

-

Physical State: Pale yellow to yellow solid.

-

Melting Point: ~148–152°C (Consistent with nitro-ethynyl benzenes).[1]

-

1H NMR (400 MHz, CDCl3):

- ~8.2 ppm (d/dd, 1H, Ar-H ortho to Nitro).

- ~7.8 ppm (d/dd, 1H, Ar-H ortho to Nitro).

- ~7.5 ppm (d, 1H, Ar-H ortho to Alkyne).

- 3.95 ppm (s, 3H, -OCH3).

-

3.4–3.6 ppm (s, 1H, C

-

IR (Neat): ~2100 cm

(weak C

Safety & Hazards

WARNING: This synthesis involves Nitroaromatics and Acetylenes . Both classes of compounds possess high energy potential.

-

Explosion Hazard: Nitro-substituted phenylacetylenes can be shock-sensitive or thermally unstable. Do not heat the neat solid above its melting point.

-

Distillation Risks: Never distill the final product. Purification should be performed strictly via chromatography or recrystallization.

-

Heavy Metals: Copper acetylides (formed in situ) are explosive when dry. Ensure the reaction mixture is quenched with aqueous ammonium chloride (

) to solubilize copper salts before disposal.

References

-

Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Synthesis of Nitro-Ethynyl Benzenes (Analogous Protocols): Takahashi, S., Kuroyama, Y., Sonogashira, K., & Hagihara, N. (1980). A Convenient Synthesis of Ethynylarenes and Diethynylarenes. Synthesis, 1980(8), 627–630.

-

Compound Registry & Physical Data: PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene (CID 40148040). National Library of Medicine.

- Deprotection Methodologies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing standard cleavage of TMS-alkynes).

Sources

An In-depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-ethynyl-2-methoxy-4-nitrobenzene, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—the underlying principles and practical considerations that are paramount for leveraging this molecule's unique chemical architecture. This document moves beyond a simple datasheet to offer a deeper understanding of its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

The unequivocally correct IUPAC name for the molecule is 1-ethynyl-2-methoxy-4-nitrobenzene .[1] This nomenclature arises from the prioritization of the principal functional groups on the benzene ring, with numbering assigned to give the substituents the lowest possible locants.

| Identifier | Value |

| IUPAC Name | 1-ethynyl-2-methoxy-4-nitrobenzene |

| CAS Number | 1135283-10-1 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1)[O-])C#C |

| InChI Key | IYZORHPOENKIKL-UHFFFAOYSA-N |

A comprehensive table of computed physicochemical properties is provided in the appendix.

Synthesis and Mechanistic Considerations

The synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene is most effectively achieved through a Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its mild reaction conditions.[2][3]

The core of this transformation involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

Proposed Synthetic Workflow

A logical and efficient synthetic route would involve the Sonogashira coupling of a suitably substituted halo-methoxy-nitrobenzene with a protected or terminal acetylene source. A plausible starting material is 1-bromo-2-methoxy-4-nitrobenzene .

Caption: Proposed Sonogashira coupling workflow for the synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol (Adapted from a similar Sonogashira Coupling)

This protocol is adapted from a standard Sonogashira reaction and should be optimized for the specific substrates.

Materials:

-

1-Bromo-2-methoxy-4-nitrobenzene (1.0 mmol)

-

Trimethylsilylacetylene (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Triethylamine (Et₃N) (5 mL)

-

Toluene, anhydrous (10 mL)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-methoxy-4-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol).

-

Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and triethylamine (5 mL). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 mmol) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude TMS-protected product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a stoichiometric amount of potassium carbonate and stir at room temperature. Monitor the deprotection by TLC.

-

Final Workup and Purification: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and concentrate to yield 1-ethynyl-2-methoxy-4-nitrobenzene. Further purification by chromatography may be necessary.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.9-4.1 ppm, and a singlet for the acetylenic proton around 3.0-3.5 ppm. |

| ¹³C NMR | Carbon signals for the benzene ring (110-160 ppm), the alkyne carbons (70-90 ppm), and the methoxy carbon (around 56 ppm). |

| IR Spectroscopy | Characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the C-O stretch of the methoxy group (~1250 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹, respectively). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 177.16 g/mol . |

Reactivity and Potential for Further Functionalization

The chemical reactivity of 1-ethynyl-2-methoxy-4-nitrobenzene is dictated by the interplay of its three key functional groups: the terminal alkyne, the electron-donating methoxy group, and the strongly electron-withdrawing nitro group.

Caption: Key reactive sites and potential transformations of 1-ethynyl-2-methoxy-4-nitrobenzene.

-

The Terminal Alkyne: This is a highly versatile functional group, amenable to a wide range of transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. It can also participate in further Sonogashira couplings, Glaser couplings, and various cycloaddition reactions.

-

The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it is a key functional handle for reduction to an amine group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.

-

The Methoxy Group: As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The interplay between the activating methoxy group and the deactivating nitro group will dictate the regioselectivity of such reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 1-ethynyl-2-methoxy-4-nitrobenzene in drug discovery are not extensively documented, its structural motifs are present in numerous biologically active molecules.

-

Scaffold for Library Synthesis: The presence of multiple, orthogonally reactive functional groups makes this molecule an excellent scaffold for the synthesis of compound libraries for high-throughput screening. The alkyne allows for the introduction of diverse substituents via click chemistry, while the nitro group can be converted to an amine for further diversification.

-

Bioisosteric Replacement and Structural Modification: The methoxy group is a common substituent in many approved drugs, where it can improve metabolic stability and binding affinity.[4] The nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs and can be a crucial pharmacophore.

-

Probing Target Binding Pockets: The rigid, linear geometry of the ethynyl group can be exploited to probe specific binding pockets in protein targets. Its ability to act as a hydrogen bond acceptor further enhances its potential for molecular recognition.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene is a molecule with significant untapped potential for synthetic and medicinal chemists. Its trifunctional nature provides a versatile platform for the construction of complex molecular architectures. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, the foundational chemical principles outlined in this guide provide a solid framework for its exploration and application in drug discovery and materials science.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

PubChem. 1-Ethynyl-4-nitrobenzene. [Link]

-

PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

-

PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2-methoxy-4-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique combination of an ethynyl group, a methoxy group, and a nitro group on a benzene ring makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing factors such as reaction conditions, purification methods, and formulation development. This guide provides a comprehensive overview of the predicted physical properties of 1-Ethynyl-2-methoxy-4-nitrobenzene and details the experimental protocols for their determination, offering a framework for its practical application and further investigation.

Molecular Structure and Identifiers

A clear identification of a chemical compound is the foundation of any scientific investigation. The structural and identification details of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-ethynyl-2-methoxy-4-nitrobenzene | [PubChem][1] |

| Molecular Formula | C₉H₇NO₃ | [PubChem][1] |

| Molecular Weight | 177.16 g/mol | [PubChem][1] |

| CAS Number | 1135283-10-1 | [PubChem][1] |

| InChI Key | IYZORHPOENKIKL-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | COC1=C(C=CC(=C1)[O-])C#C | [PubChem][1] |

Molecular Structure of 1-Ethynyl-2-methoxy-4-nitrobenzene

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) are selected.

-

Sample Addition: To 1 mL of each solvent in a separate test tube, a small, accurately weighed amount (e.g., 10 mg) of 1-Ethynyl-2-methoxy-4-nitrobenzene is added.

-

Observation at Room Temperature: The mixture is vortexed for 1-2 minutes and visually inspected for dissolution.

-

Heating (if necessary): If the compound does not dissolve at room temperature, the mixture is gently heated.

-

Cooling: If the compound dissolves upon heating, the solution is allowed to cool to room temperature to observe if precipitation occurs.

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of 1-Ethynyl-2-methoxy-4-nitrobenzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to note are the chemical shifts (δ), integration values, and coupling patterns (singlet, doublet, etc.).

-

¹³C NMR Acquisition: A ¹³C NMR spectrum, typically proton-decoupled, is acquired. The chemical shifts of the carbon signals are recorded.

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

-

Background Scan: A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

-

Sample Scan: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the IR spectrum is recorded.

-

Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations. [2]

Expected Spectroscopic Characteristics

Based on the structure of 1-Ethynyl-2-methoxy-4-nitrobenzene, the following spectroscopic features are anticipated:

¹H NMR Spectrum

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the ethynyl group, and the proton ortho to the methoxy group being the most upfield of the three. The coupling patterns will depend on the relative positions of the protons.

-

Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.

-

Ethynyl Proton: A singlet at approximately δ 3.0-3.5 ppm, integrating to one proton.

¹³C NMR Spectrum

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon bearing the methoxy group will also be downfield. The carbons ortho and para to the nitro group will also be deshielded. [3]* Alkynyl Carbons: Two signals for the ethynyl group are expected in the range of δ 70-90 ppm.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

IR Spectrum

-

C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹. [4]* C≡C stretch (alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹. [5][6]* N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1570 cm⁻¹ and one symmetric stretch around 1300-1370 cm⁻¹.

-

C-O stretch (methoxy group): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

References

-

Stenutz, R. 1-ethynyl-4-methoxybenzene. Stenutz. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. The Royal Society of Chemistry. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. PubChem. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Cheméo. [Link]

-

ChemSynthesis. 1-ethynyl-4-nitrobenzene - 937-31-5. ChemSynthesis. [Link]

-

Lumen Learning. The Infrared Spectroscopy of Alkenes. Lumen Learning. [Link]

-

Wiley-VCH. (2006). SUPPORTING INFORMATION. Wiley-VCH. [Link]

-

MDPI. (2018). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. MDPI. [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. University of Babylon. [Link]

-

University of Colorado Boulder. IR: alkynes. University of Colorado Boulder. [Link]

-

The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Tishk International University. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Scribd. Experiment-1 Aim - To determine the melting point of given solid substance. Scribd. [Link]

-

University of Manitoba. Experiment 1: Melting-point Determinations. University of Manitoba. [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. [Link]

-

University of Calgary. Melting point determination. University of Calgary. [Link]

-

ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. ResearchGate. [Link]

-

PubChem. 1,2-Dimethoxy-4-nitrobenzene. PubChem. [Link]

-

PubMed Central. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PubMed Central. [Link]

-

ResearchGate. (2025). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. ResearchGate. [Link]

-

YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]

-

SpectraBase. 1-Methoxy-4-nitrobenzene. SpectraBase. [Link]

-

Chegg. (2024). Solved This is the IR report for 1-methoxy-2-chloro-4. Chegg. [Link]

-

Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange. [Link]

Sources

- 1. 1-Ethynyl-2-methoxy-4-nitrobenzene | C9H7NO3 | CID 40148040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

A Comprehensive Technical Guide to the Stability and Storage of 1-Ethynyl-2-methoxy-4-nitrobenzene

Introduction

1-Ethynyl-2-methoxy-4-nitrobenzene (CAS No. 105752-18-9) is a multifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique architecture, featuring a terminal alkyne, a nitro group, and a methoxy substituent, makes it a versatile building block for complex molecular synthesis. The ethynyl group serves as a reactive handle for powerful coupling reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," while the nitro moiety can be readily transformed into other functional groups, such as amines, enabling further diversification.[2][3]

The very reactivity that makes this compound valuable also presents challenges for its long-term stability and storage. Degradation can compromise experimental outcomes, leading to reduced yields, impure products, and misleading biological data. This guide provides a detailed examination of the factors influencing the stability of 1-Ethynyl-2-methoxy-4-nitrobenzene and establishes robust protocols for its optimal storage and handling, ensuring its integrity for research and development applications.

Chemical and Physical Profile

A precise understanding of the compound's properties is fundamental to its proper management.

| Property | Value | Source |

| IUPAC Name | 1-Ethynyl-2-methoxy-4-nitrobenzene | N/A |

| CAS Number | 105752-18-9 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1][4] |

| Molecular Weight | 177.16 g/mol | [1][4] |

| Appearance | Yellow solid (typical for related compounds) | [5] |

Core Stability Profile: A Multifactorial Analysis

The stability of 1-Ethynyl-2-methoxy-4-nitrobenzene is not governed by a single factor but by the interplay of its constituent functional groups. A proactive stability management strategy must address thermal, photochemical, and chemical degradation pathways.

Thermal Stability

Nitro-substituted aromatic compounds are inherently high-energy materials.[6] While the subject compound does not possess the characteristics of a primary explosive, it is crucial to recognize that nitro compounds can undergo exothermic decomposition at elevated temperatures.[6][7] This decomposition can be unpredictable and is accelerated by heat.

Insight: The primary thermal risk is not spontaneous detonation under normal conditions, but a gradual, heat-accelerated degradation that compromises sample purity. Therefore, exposure to heat sources, such as heating mantles, ovens, and even direct sunlight, must be rigorously avoided during storage.

Photostability

Aromatic nitro compounds are known to be sensitive to ultraviolet (UV) light.[8] Irradiation can promote the nitro group to an excited state, leading to photoreduction or other complex photochemical reactions, particularly in the presence of abstractable hydrogen atoms from solvents or contaminants.[8][9]

Insight: Photodegradation is a significant and often overlooked risk. Storing the compound in clear glass vials, even on a lab bench in ambient light, can lead to the formation of impurities over time. The use of light-blocking containers is not merely a suggestion but a mandatory requirement for maintaining long-term purity.

Chemical Stability and Reactivity

The combination of a terminal alkyne and a nitro group dictates the chemical compatibility of this molecule.

-

Hydrolytic Stability: The methoxy (ether) linkage and the aromatic ring are generally stable against hydrolysis under neutral pH conditions. However, prolonged exposure to strong acidic or basic aqueous solutions should be avoided as it may catalyze hydrolysis or other side reactions.

-

Oxidative/Reductive Stability: The compound contains both a reducible group (nitro) and a potentially oxidizable group (ethynyl). The nitro group can be readily reduced to an amine using various reagents.[2] The molecule should be protected from atmospheric oxygen, especially during long-term storage, by maintaining an inert atmosphere.

-

Reactivity of the Ethynyl Group: The terminal alkyne is the most significant feature concerning reactivity hazards. Terminal alkynes can react with certain metals, notably copper (I), silver, and mercury, to form highly unstable and potentially explosive metal acetylides. This reaction is the basis for its utility in click chemistry but poses a safety risk if not managed correctly.

Incompatibility and Reactivity Hazards

To prevent hazardous reactions and sample degradation, the following substances must be considered incompatible and kept separate from 1-Ethynyl-2-methoxy-4-nitrobenzene.

-

Strong Oxidizing Agents: Can lead to uncontrolled and highly exothermic reactions.

-

Strong Reducing Agents: Will readily reduce the nitro group, altering the chemical identity of the material.

-

Strong Acids and Bases: May catalyze degradation or unwanted side reactions.

-

Certain Metals and Their Salts: Specifically copper, silver, mercury, and heavy metals. Contact can form shock-sensitive and explosive acetylides. Avoid using spatulas or equipment made from these materials.

Caption: Key incompatibilities for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Recommended Storage and Handling Protocols

Adherence to a systematic storage and handling protocol is the most effective way to ensure the compound's stability and the safety of laboratory personnel.

Optimal Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Minimizes thermal degradation and slows kinetic processes.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation and reaction with atmospheric moisture. |

| Light | Protect from Light | Prevents UV-induced photochemical degradation.[8][9] |

| Container | Amber Glass Vial with PTFE-lined Cap | Provides light protection and an inert, tight seal. |

| Location | Dry, Well-Ventilated Area | General best practice for chemical storage.[5][10][11] |

Experimental Protocol: Long-Term Storage

This protocol is designed to create a self-validating system for preserving the compound's integrity.

-

Procurement & Initial Assessment: Upon receipt, verify the compound's identity and initial purity using an appropriate analytical method (e.g., NMR, LC-MS) if possible.

-

Aliquoting: To prevent degradation of the bulk stock from repeated freeze-thaw cycles and atmospheric exposure, divide the material into smaller, single-use aliquots.

-

Container Preparation: Use chemically inert amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.

-

Inerting: Place the aliquoted, uncapped vials in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times.

-

Sealing: Securely tighten the caps onto the vials while still under the inert atmosphere. For added protection, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, CAS number, date of storage, and aliquot amount.

-

Final Storage: Place the labeled vials in a refrigerator at 2–8 °C, away from incompatible materials.[1]

Experimental Protocol: Safe Handling for Use

-

Equilibration: Remove one aliquot vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid, which could induce hydrolysis or other water-mediated degradation.

-

Work Environment: Conduct all manipulations in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[12]

-

Dispensing: If the compound is a solid, use non-sparking spatulas (e.g., PTFE or stainless steel, avoiding brass or copper alloys) to handle the material and minimize the risk of dust formation.[11]

-

Resealing: If any material remains, re-purge the vial with inert gas before tightly resealing and returning to cold storage.

Monitoring for Degradation

Regularly verifying the purity of the compound, especially before use in a critical experiment, is essential.

Visual Inspection

A change in the physical appearance of the material is the first indicator of potential degradation. Look for:

-

Color Change: Significant darkening from its initial yellow color.

-

Clumping or Caking: May indicate moisture absorption.

-

Change in Solubility: Difficulty dissolving in a solvent in which it was previously soluble.

Analytical Verification: Thin-Layer Chromatography (TLC) Protocol

TLC provides a rapid and cost-effective method to assess purity. The appearance of new spots or smearing is a strong indication of degradation.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spotting: Using a capillary tube, carefully spot a small amount of the solution onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 4:1 mixture of Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

-

Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).

-